3-(2-chlorophenyl)-N-(5-(4-chlorophenyl)-1,3,4-thiadiazol-2-yl)-5-methylisoxazole-4-carboxamide
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Overview
Description
3-(2-chlorophenyl)-N-[5-(4-chlorophenyl)-1,3,4-thiadiazol-2-yl]-5-methyl-1,2-oxazole-4-carboxamide is a synthetic organic compound that belongs to the class of oxazole derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-chlorophenyl)-N-[5-(4-chlorophenyl)-1,3,4-thiadiazol-2-yl]-5-methyl-1,2-oxazole-4-carboxamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized by reacting a hydrazine derivative with a carbon disulfide derivative under acidic conditions.
Formation of the Oxazole Ring: The oxazole ring can be formed by cyclization of an appropriate α-haloketone with an amide or nitrile.
Coupling Reactions: The chlorophenyl groups are introduced through coupling reactions, such as Suzuki or Stille coupling, using appropriate chlorophenyl boronic acids or stannanes.
Final Assembly: The final compound is assembled by coupling the thiadiazole and oxazole intermediates under suitable conditions, often using a coupling reagent like EDCI or DCC.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of continuous flow reactors for better control of reaction conditions, as well as purification techniques like recrystallization and chromatography to obtain the final product in high purity.
Chemical Reactions Analysis
Types of Reactions
3-(2-chlorophenyl)-N-[5-(4-chlorophenyl)-1,3,4-thiadiazol-2-yl]-5-methyl-1,2-oxazole-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The chlorophenyl groups can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles like amines in the presence of a base such as triethylamine.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with new functional groups.
Scientific Research Applications
3-(2-chlorophenyl)-N-[5-(4-chlorophenyl)-1,3,4-thiadiazol-2-yl]-5-methyl-1,2-oxazole-4-carboxamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an anti-inflammatory, antimicrobial, and anticancer agent.
Pharmaceuticals: The compound is explored for its potential use in drug development, particularly for targeting specific enzymes or receptors.
Materials Science: It is investigated for its potential use in the development of new materials with unique electronic or optical properties.
Mechanism of Action
The mechanism of action of 3-(2-chlorophenyl)-N-[5-(4-chlorophenyl)-1,3,4-thiadiazol-2-yl]-5-methyl-1,2-oxazole-4-carboxamide involves interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity or block receptor binding, leading to its observed biological effects. The exact pathways and molecular targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
3-(2-chlorophenyl)-5-methyl-4-isoxazolecarboxylic acid: Similar structure but lacks the thiadiazole ring.
5-(4-chlorophenyl)-4H-1,2,4-triazole-3-thiol: Contains a triazole ring instead of an oxazole ring.
4-chlorobenzophenone: Contains a benzophenone structure instead of the oxazole and thiadiazole rings.
Uniqueness
3-(2-chlorophenyl)-N-[5-(4-chlorophenyl)-1,3,4-thiadiazol-2-yl]-5-methyl-1,2-oxazole-4-carboxamide is unique due to the combination of its oxazole and thiadiazole rings, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C19H12Cl2N4O2S |
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Molecular Weight |
431.3 g/mol |
IUPAC Name |
3-(2-chlorophenyl)-N-[5-(4-chlorophenyl)-1,3,4-thiadiazol-2-yl]-5-methyl-1,2-oxazole-4-carboxamide |
InChI |
InChI=1S/C19H12Cl2N4O2S/c1-10-15(16(25-27-10)13-4-2-3-5-14(13)21)17(26)22-19-24-23-18(28-19)11-6-8-12(20)9-7-11/h2-9H,1H3,(H,22,24,26) |
InChI Key |
FOLITJWCPUPDJO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=NO1)C2=CC=CC=C2Cl)C(=O)NC3=NN=C(S3)C4=CC=C(C=C4)Cl |
Origin of Product |
United States |
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